molecular formula C7H12O2 B12852193 3-Methylhex-5-enoic acid

3-Methylhex-5-enoic acid

Cat. No.: B12852193
M. Wt: 128.17 g/mol
InChI Key: DUJRYVACNDPJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylhex-5-enoic acid is an organic compound characterized by a six-carbon chain with a double bond between the fifth and sixth carbons and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylpent-4-en-1-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the hydrogenation and subsequent oxidation steps. The reaction conditions are optimized to maintain the integrity of the double bond while achieving efficient conversion to the desired acid.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The methyl group can participate in electrophilic substitution reactions, often facilitated by halogenating agents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4, potassium permanganate (KMnO4)

    Reduction: LiAlH4, BH3

    Substitution: Br2, Cl2

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

3-Methylhex-5-enoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 3-Methylhex-5-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The double bond and carboxylic acid group allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular signaling processes. Its effects are mediated through interactions with enzymes and receptors that regulate these pathways.

Comparison with Similar Compounds

3-Methylhex-5-enoic acid can be compared with other unsaturated fatty acids such as:

  • 3-Methylhex-2-enoic acid
  • 3-Methylhex-4-enoic acid
  • 3-Methylhex-6-enoic acid

Uniqueness: The position of the double bond and the methyl group in this compound gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research contexts.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-methylhex-5-enoic acid

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)

InChI Key

DUJRYVACNDPJIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.